6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine
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Overview
Description
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine is a chemical compound with the molecular formula C8H3ClF4O2 It is known for its unique structure, which includes a benzodioxine ring substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,3,3-tetrafluoro-1,4-butanediol and chlorinating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine can be compared with other similar compounds, such as:
2,2,3,3-Tetrafluoro-1,4-butanediol: This compound shares a similar tetrafluorinated structure but lacks the benzodioxine ring.
6-Chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine: This compound is closely related but differs in the position of the chlorine and fluorine atoms.
Other Halogenated Benzodioxines: Various other halogenated benzodioxines exist, each with unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMFRYWOGKBNEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(C(O2)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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